

An In-depth Technical Guide to the Mechanism of Action of Roxindole Mesylate

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Compound of Interest

Compound Name: *Roxindole mesylate*

Cat. No.: *B055957*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Roxindole mesylate is an indole derivative that has been investigated for its antipsychotic and antidepressant properties. Its complex pharmacological profile, characterized by interactions with multiple neurotransmitter systems, offers a unique mechanism of action. This technical guide provides a detailed examination of the molecular and cellular actions of **roxindole mesylate**, with a focus on its receptor binding, functional activity, and downstream signaling pathways. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound.

Core Mechanism of Action

Roxindole mesylate's primary mechanism of action involves a combination of activities at dopamine and serotonin receptors, as well as inhibition of serotonin reuptake. It functions as a potent dopamine D2-like receptor partial agonist, a high-affinity serotonin 5-HT1A receptor partial agonist, and an inhibitor of the serotonin transporter (SERT). Additionally, it exhibits antagonistic properties at 5-HT2A receptors.

Quantitative Receptor Pharmacology

The binding affinities (pKi) and functional activities (pEC50 and Emax) of roxindole at various human recombinant receptors have been characterized in several preclinical studies. The

following tables summarize the key quantitative data.

Table 1: Dopamine Receptor Binding Affinities and Functional Activity of Roxindole

Receptor	pKi	pEC50	Emax (%) (relative to dopamine)	Functional Activity
D2 (short isoform)	8.55[1]	7.88[1]	10.5[1]	Weak Partial Agonist
D3	8.93[1]	9.23[1]	30.0[1]	Partial Agonist
D4 (4-repeat isoform)	8.23[1]	7.69[1]	35.1[1]	Partial Agonist

Table 2: Serotonin Receptor Binding Affinities and Functional Activity of Roxindole

Receptor/Transporter	pKi	pEC50	Emax (%) (relative to 5-HT)	Functional Activity
5-HT1A	9.42[1]	-	59.6[1]	Partial Agonist
5-HT1B	6.00[1]	-	27.1[1]	Weak Partial Agonist
5-HT1D	7.05[1]	-	13.7[1]	Weak Partial Agonist
5-HT2A	-	-	-	Antagonist[2]
Serotonin Transporter (SERT)	-	-	-	Inhibitor[2][3][4]

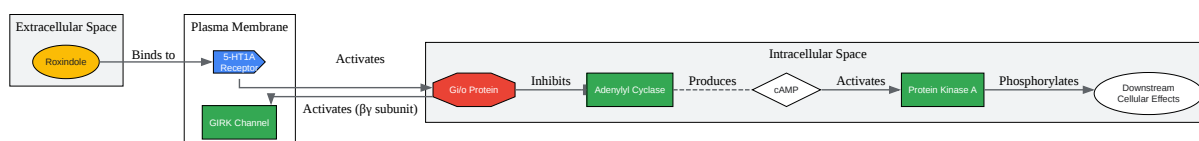
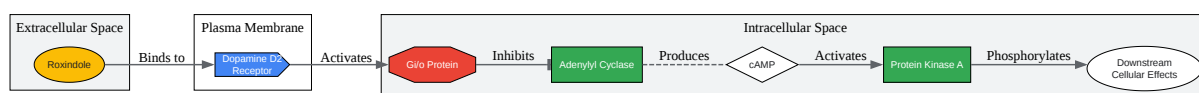
Signaling Pathways

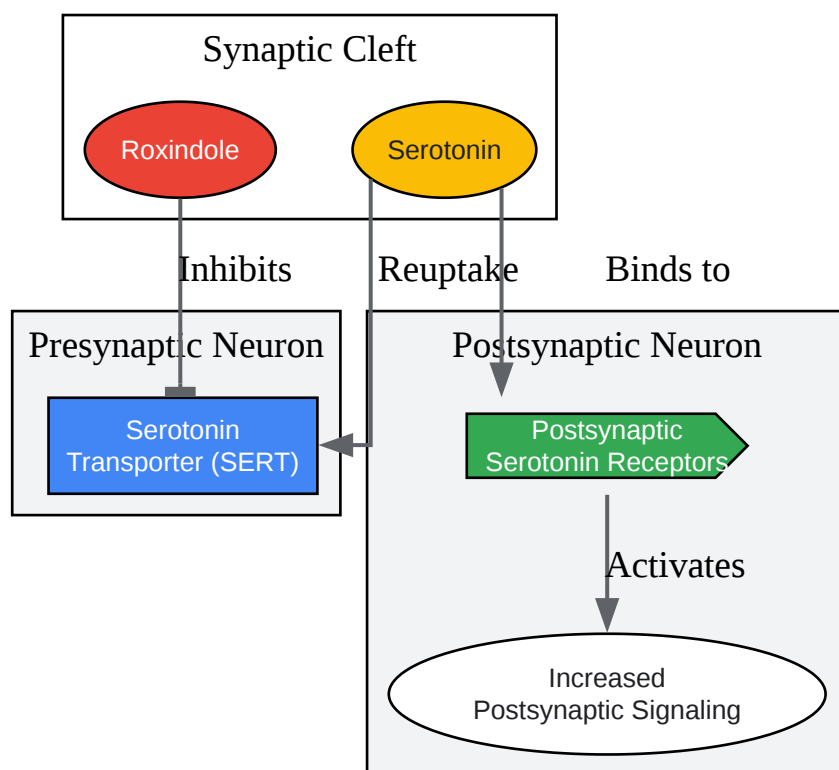
The interaction of roxindole with its primary targets, the D2-like and 5-HT1A receptors, initiates intracellular signaling cascades through G-protein coupling. Both of these receptor subtypes

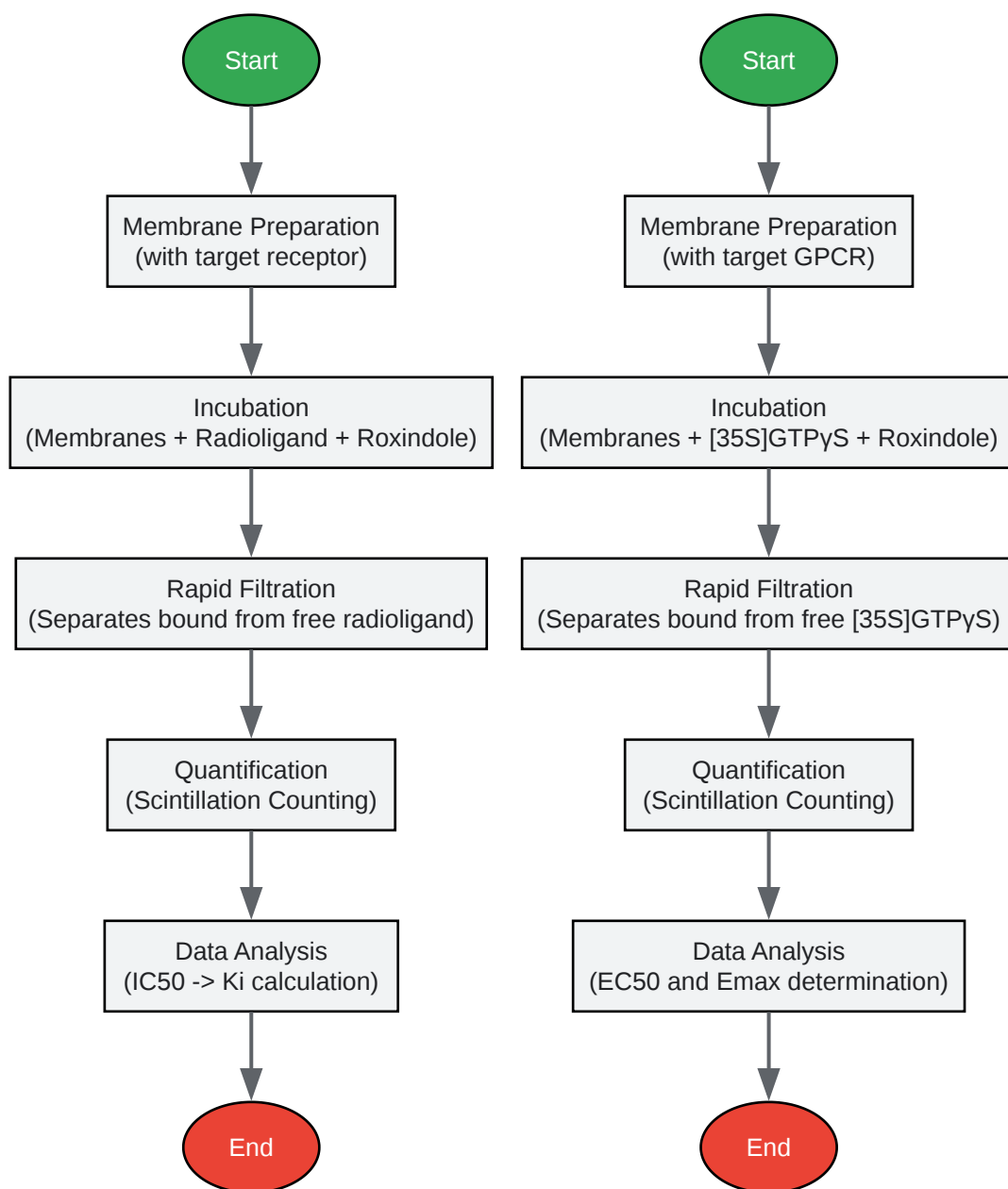
are predominantly coupled to the Gi/o family of G-proteins.

Dopamine D2-like Receptor Signaling

As a partial agonist at D2, D3, and D4 receptors, roxindole modulates the activity of these Gi/o-coupled receptors. Activation of these receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA) and subsequent alterations in the phosphorylation state of various downstream target proteins. As a dopamine autoreceptor agonist, roxindole can also inhibit dopamine synthesis and release at presynaptic terminals.







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